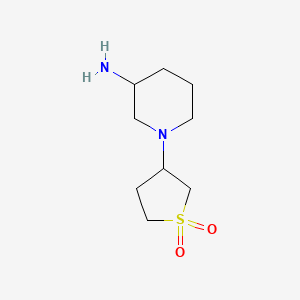
3-(3-Aminopiperidin-1-yl)tetrahydrothiophene 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-aminopiperidin-1-yl)-1-thiolane-1,1-dione is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, and a thiolane ring, a five-membered sulfur-containing ring. The presence of these rings imparts distinct chemical properties to the compound, making it a valuable subject for study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-aminopiperidin-1-yl)-1-thiolane-1,1-dione typically involves the reaction of a piperidine derivative with a thiolane precursor. One common method involves the use of 3-aminopiperidine as a starting material, which is then reacted with a thiolane derivative under controlled conditions. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
3-(3-aminopiperidin-1-yl)-1-thiolane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiolane derivatives.
Substitution: The amino group in the piperidine ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles such as alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired reaction proceeds efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound can yield sulfoxides or sulfones, while substitution reactions can produce various substituted piperidine derivatives .
Aplicaciones Científicas De Investigación
3-(3-aminopiperidin-1-yl)-1-thiolane-1,1-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mecanismo De Acción
The mechanism of action of 3-(3-aminopiperidin-1-yl)-1-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other piperidine and thiolane derivatives, such as:
- 3-aminopiperidin-1-yl derivatives
- Thiolane-1,1-dione derivatives
- Piperidine-based drugs like linagliptin and trelagliptin
Uniqueness
What sets 3-(3-aminopiperidin-1-yl)-1-thiolane-1,1-dione apart from similar compounds is its unique combination of the piperidine and thiolane rings, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H18N2O2S |
|---|---|
Peso molecular |
218.32 g/mol |
Nombre IUPAC |
1-(1,1-dioxothiolan-3-yl)piperidin-3-amine |
InChI |
InChI=1S/C9H18N2O2S/c10-8-2-1-4-11(6-8)9-3-5-14(12,13)7-9/h8-9H,1-7,10H2 |
Clave InChI |
ULMFNSUIXVUPDM-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)C2CCS(=O)(=O)C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetyloxy-2,6-dimethylphenoxy]-1-methylethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13440396.png)
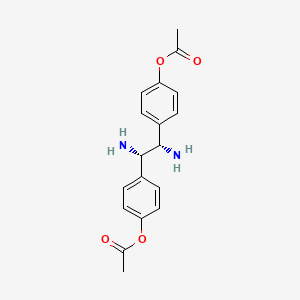

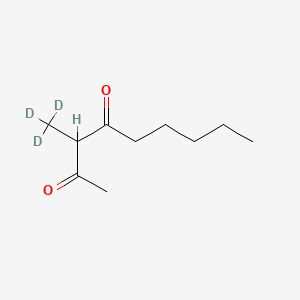

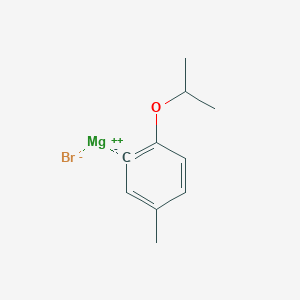

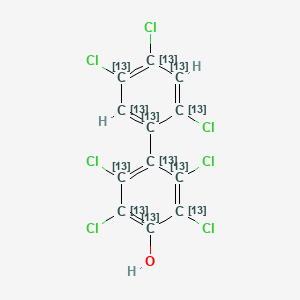
![N-[N'-tert-butyl-N-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]carbamimidoyl]-4-(trifluoromethyl)benzamide](/img/structure/B13440446.png)
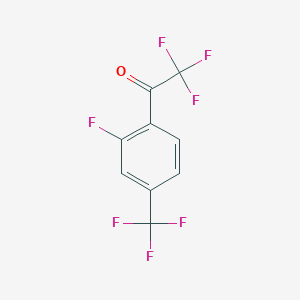
cyclohexa-1,3,5-trien-1-olate](/img/structure/B13440453.png)
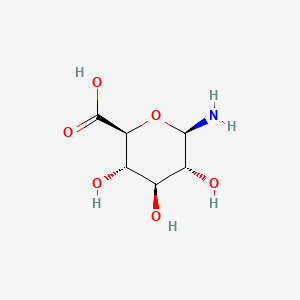
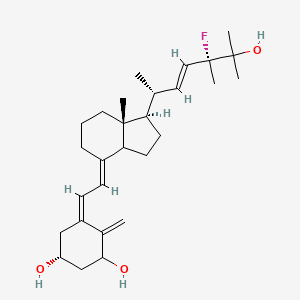
![(3R)-6-[(1E,3E,5E)-deca-1,3,5-trienyl]-1,2-dimethylpiperidin-3-ol](/img/structure/B13440471.png)
